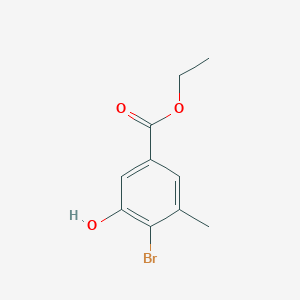

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate

Vue d'ensemble

Description

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a chemical compound with the linear formula C10H11O3Br1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is represented by the linear formula C10H11O3Br1 . The InChI key for this compound is HJPPCNABHLJUFL-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate is a solid compound . Its average mass is 243.097 Da and its monoisotopic mass is 241.994232 Da .Applications De Recherche Scientifique

Organic Synthesis

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate serves as a precursor or intermediate in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of [1,2,3]triazolo[1,5-a]quinoline derivatives, illustrating its utility in constructing nitrogen-containing heterocyclic compounds with potential pharmaceutical applications (Pokhodylo & Obushak, 2019). Moreover, its role in the efficient synthesis of key intermediates for repaglinide, an oral hypoglycemic agent, underscores its significance in drug development processes, highlighting a cost-effective approach to synthesizing pharmacologically relevant molecules (Salman et al., 2002).

Material Science

In material science, derivatives of ethyl 4-bromo-3-hydroxy-5-methylbenzoate have been investigated for their potential in creating advanced materials. For example, research into bromophenol derivatives from the marine red alga Rhodomela confervoides, which showed potent scavenging activity against radicals, indicates the potential application of these compounds in food and pharmaceutical fields as natural antioxidants (Li et al., 2012). Furthermore, the hydrothermal synthesis and investigation of a new dinuclear Zn(II) complex's crystal structure and fluorescence properties demonstrate the utility of ethyl 4-bromo-3-hydroxy-5-methylbenzoate derivatives in developing fluorescent materials for various applications (Chang–you, 2012).

Pharmacology

In pharmacology, the compound's derivatives have been explored for their anticancer properties. A study on novel hydrazide-hydrazones derived from ethyl paraben, which is structurally related to ethyl 4-bromo-3-hydroxy-5-methylbenzoate, showed that these compounds exhibit anticancer activity against liver cancer cell lines. This research emphasizes the importance of ethyl 4-bromo-3-hydroxy-5-methylbenzoate derivatives in developing new therapeutic agents (Han et al., 2020).

Safety and Hazards

This compound is classified under GHS07 and has a hazard statement H319, which means it causes serious eye irritation . Precautionary measures include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .

Propriétés

IUPAC Name |

ethyl 4-bromo-3-hydroxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-3-14-10(13)7-4-6(2)9(11)8(12)5-7/h4-5,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPPCNABHLJUFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-bromo-3-hydroxy-5-methylbenzoate | |

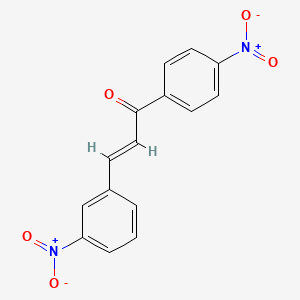

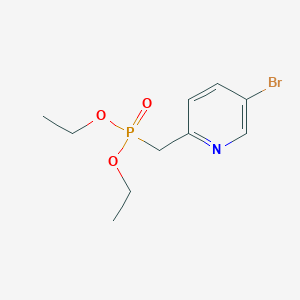

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

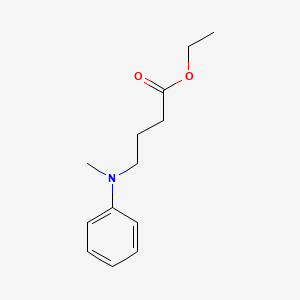

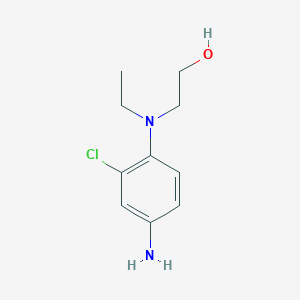

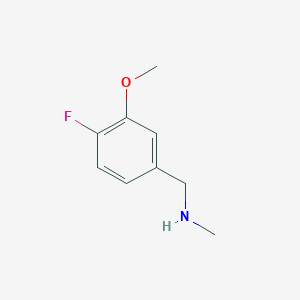

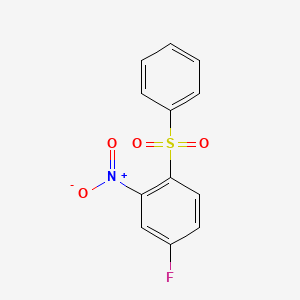

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [[(4-methoxyphenyl)thioxomethyl]thio]-](/img/structure/B3133016.png)